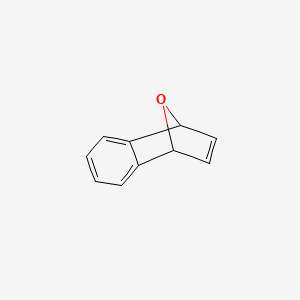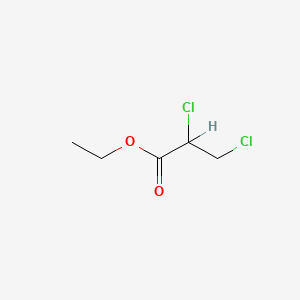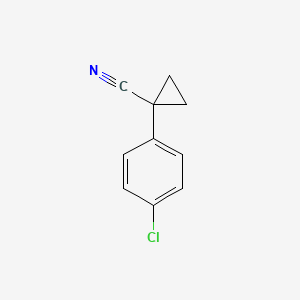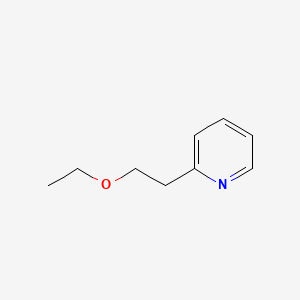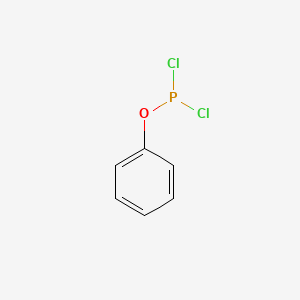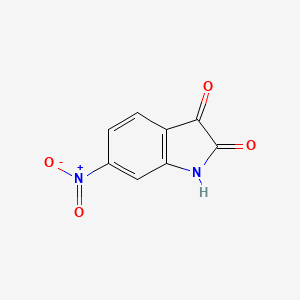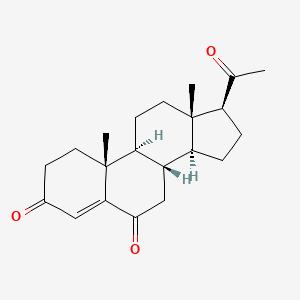
3-(Cyclohexylamino)propanenitrile
Vue d'ensemble
Description
3-(Cyclohexylamino)propanenitrile is a psychotropic drug that belongs to the group of substituted amphetamines . It has been shown to have an infrared spectrum and a monomethyl substitution on the nitrogen atom .
Molecular Structure Analysis
The molecular formula of 3-(Cyclohexylamino)propanenitrile is C9H16N2 . It is structurally similar to psilocybin and baeocystin, but with a different side chain .Applications De Recherche Scientifique
Application 1: Use in Ionic Liquids
- Summary of the Application : “3-(Cyclohexylamino)propanenitrile” is used in the synthesis of propanenitrile imidazolium-based ionic liquids (ILs). These ILs have various functional groups and incorporate dioctylsulfosuccinate (DOSS) anion .
- Methods of Application or Experimental Procedures : The ILs were synthesized and their structures confirmed through elemental analysis and 13C and 1H NMR results . The density, viscosity, and refractive index of these ILs were measured over a temperature range of 293.15 to 353.15 K .
- Results or Outcomes : The ILs have lower densities, similar refractive indices, higher viscosities, and lower decomposition temperature compared to their analogous incorporating only nitrile functionality . The ILs showed a weak temperature dependency on the thermal expansion coefficients, αp = −4.75 × 10−4 to 5.25 × 10−4 K−1 .
Application 2: Use in Drug Research
- Summary of the Application : “3-(Cyclohexylamino)propanenitrile” has been shown to produce psychological effects similar to those of LSD .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : It was found that “3-(Cyclohexylamino)propanenitrile” does not bind as strongly as LSD to serotonin receptors in the brain .
Application 3: Use in Ionic Liquids with Different Functional Groups
- Summary of the Application : “3-(Cyclohexylamino)propanenitrile” is used in the synthesis of propanenitrile imidazolium-based ionic liquids (ILs) with different functional groups . These ILs have various functional groups and incorporate dioctylsulfosuccinate (DOSS) anion .
- Methods of Application or Experimental Procedures : The ILs were synthesized and their structures confirmed through elemental analysis and 13C and 1H NMR results . The density, viscosity, and refractive index of these ILs were measured over a temperature range of 293.15 to 353.15 K .
- Results or Outcomes : The ILs have lower densities, similar refractive indices, higher viscosities, and lower decomposition temperature compared to their analogous incorporating only nitrile functionality . The ILs showed a weak temperature dependency on the thermal expansion coefficients, αp = −4.75 × 10−4 to 5.25 × 10−4 K−1 .
Application 4: Use in Pharmaceutical Testing
- Summary of the Application : “3-(Cyclohexylamino)propanenitrile” is a psychotropic drug that belongs to the group of substituted amphetamines . It has been shown to have an infrared spectrum and a monomethyl substitution on the nitrogen atom .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : This drug has been shown to produce psychological effects similar to those of LSD, although it does not bind as strongly as LSD to serotonin receptors in the brain .
Application 5: Use in Synthesis of Novel Phenyl Propanenitrile Conjugated Triazole Compounds
- Summary of the Application : “3-(Cyclohexylamino)propanenitrile” is used in the synthesis of novel phenyl propanenitrile conjugated triazole compounds . These compounds were evaluated for their anti-microbial activity .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized compounds have exhibited promising anti-microbial activity among all other analogues . Further, it was found that 1,2,3-triazoles bearing a substituent like 2-chlorophenyl, 4-chlorophenyl, 4-methylphenyl, 4-Nitrophenyl and 4-cynophenyl on triazole moiety might be the reason for the significant inhibitory activity .
Application 6: Use in Synthesis of 3-(Cyclohexylamino)-1-propanesulphonic Acid
- Summary of the Application : “3-(Cyclohexylamino)propanenitrile” is used in the synthesis of 3-(Cyclohexylamino)-1-propanesulphonic acid . This compound is used for synthesis in various applications .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesized 3-(Cyclohexylamino)-1-propanesulphonic acid has a pH of 4 - 7 (100 g/l, H₂O, 20 °C) .
Safety And Hazards
Propriétés
IUPAC Name |
3-(cyclohexylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUJYRYCQHJDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220465 | |
| Record name | 3-Cyclohexylaminopropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)propanenitrile | |
CAS RN |
702-03-4 | |
| Record name | 3-(Cyclohexylamino)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexylaminopropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexylaminopropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclohexylaminopropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



